![molecular formula C15H11Cl2N3O3 B14274625 2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one CAS No. 185456-17-1](/img/structure/B14274625.png)
2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a dichlorinated cyclohexadienone ring and a nitrophenyl-substituted pyrazolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the cyclohexadienone core. This can be achieved through chlorination reactions followed by nitration to introduce the nitro group. The pyrazolidine ring is then formed through cyclization reactions involving appropriate precursors. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the production process.
化学反応の分析
Types of Reactions
2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
Major products formed from these reactions include amino derivatives, substituted cyclohexadienones, and various oxidized forms of the compound.
科学的研究の応用
2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved in its action include signal transduction pathways and metabolic processes.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorinated aromatic structure.
2,6-Dichloro-4-nitrophenol: Another compound with dichlorinated and nitro-substituted aromatic rings.
Uniqueness
The uniqueness of 2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities not observed in simpler analogs.
特性
CAS番号 |
185456-17-1 |
|---|---|
分子式 |
C15H11Cl2N3O3 |
分子量 |
352.2 g/mol |
IUPAC名 |
2,4-dichloro-6-[5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C15H11Cl2N3O3/c16-9-5-11(15(21)12(17)6-9)14-7-13(18-19-14)8-2-1-3-10(4-8)20(22)23/h1-6,13,18,21H,7H2 |
InChIキー |
XOQTVZPSJOSMLY-UHFFFAOYSA-N |
正規SMILES |
C1C(NN=C1C2=C(C(=CC(=C2)Cl)Cl)O)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



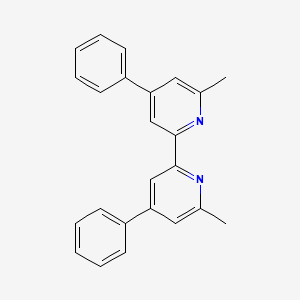
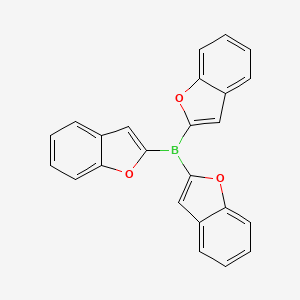

![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
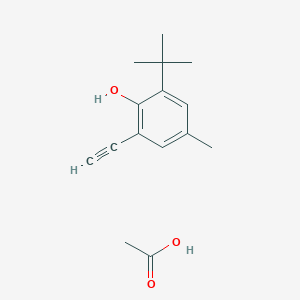
![Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]-](/img/structure/B14274590.png)
![Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol](/img/structure/B14274591.png)
![N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14274592.png)
![4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14274593.png)
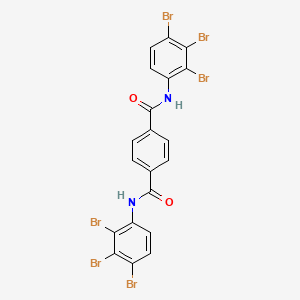

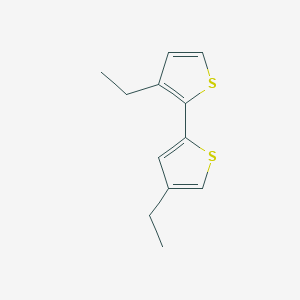
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14274619.png)
